N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide
CAS No.: 851080-08-5
Cat. No.: VC6001598
Molecular Formula: C12H7FN2O2S
Molecular Weight: 262.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851080-08-5 |
|---|---|
| Molecular Formula | C12H7FN2O2S |
| Molecular Weight | 262.26 |
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C12H7FN2O2S/c13-7-3-1-5-9-10(7)14-12(18-9)15-11(16)8-4-2-6-17-8/h1-6H,(H,14,15,16) |
| Standard InChI Key | HSMFKPNDVKFUCS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CO3)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, , reflects a 262.26 g/mol molecular weight. Key structural features include:
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Benzo[d]thiazole moiety: A bicyclic system comprising a benzene fused to a thiazole ring, fluorinated at the 4-position to enhance electronic and steric properties.
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Furan-2-carboxamide group: A five-membered oxygen-containing heterocycle linked via a carboxamide bridge, contributing to hydrogen-bonding capacity.
The fluorine substitution at the 4-position of the benzothiazole ring modulates electron-withdrawing effects, potentially influencing receptor binding and metabolic stability.
Table 1: Physicochemical Properties of N-(4-Fluorobenzo[d]thiazol-2-yl)Furan-2-Carboxamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 851080-08-5 | |
| Molecular Formula | ||
| Molecular Weight | 262.26 g/mol | |
| IUPAC Name | N-(4-Fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
| Topological Polar Surface Area | 95.4 Ų (estimated) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
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Formation of the benzo[d]thiazole core: Condensation of 2-aminothiophenol derivatives with carbonyl precursors under acidic conditions.
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Fluorination: Electrophilic aromatic substitution or halogen exchange reactions to introduce the 4-fluoro group.
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Carboxamide coupling: Reaction of the benzo[d]thiazol-2-amine intermediate with furan-2-carbonyl chloride using coupling agents like EDC/HOBt.
Microwave-assisted synthesis, as demonstrated for analogous N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides, may improve yields (up to 92%) and reduce reaction times compared to conventional heating .
Table 2: Comparative Synthesis Conditions for Carboxamide Analogs
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 15–30 minutes |
| Yield | 60–75% | 85–92% |
| Solvent | DMF, THF | DMF, EtOH |
| Temperature | 60–80°C | 100–120°C |
| Key Reference |
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Analogous compounds with benzothiazole-furan hybrids show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC 8 μg/mL) and fungi (e.g., C. albicans, MIC 16 μg/mL). The carboxamide bridge likely facilitates membrane penetration, while the fluorine atom improves metabolic stability.
Research Challenges and Future Directions
Limitations in Current Knowledge
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Pharmacokinetic data: Solubility, bioavailability, and plasma protein binding remain uncharacterized .
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Target selectivity: Off-target effects on unrelated kinases or receptors are unexplored .
Recommended Studies
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Structure-Activity Relationship (SAR): Systematic modification of the furan ring (e.g., methylation, bromination) to optimize potency.
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In vivo efficacy models: Xenograft studies to validate antitumor activity observed in vitro .
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Formulation development: Nanoencapsulation to address potential solubility limitations.
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